N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide
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Overview
Description
N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced to form different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction may produce various reduced derivatives .
Scientific Research Applications
N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Hydroxy-1-phenyl-1H-imidazole-4-carboximidamide include:
- 4-Phenyl-1H-imidazole
- 3-Amino-N′-hydroxy-1H-pyrazole-4-carboximidamide
- 5-Amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N'-hydroxy-1-phenylimidazole-4-carboximidamide |
InChI |
InChI=1S/C10H10N4O/c11-10(13-15)9-6-14(7-12-9)8-4-2-1-3-5-8/h1-7,15H,(H2,11,13) |
InChI Key |
GOEOHSHEMAOMGU-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)/C(=N/O)/N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)C(=NO)N |
Origin of Product |
United States |
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